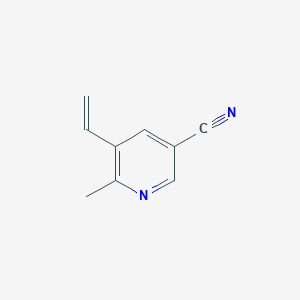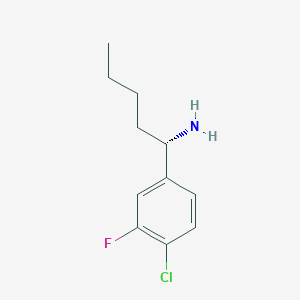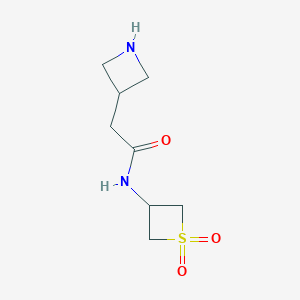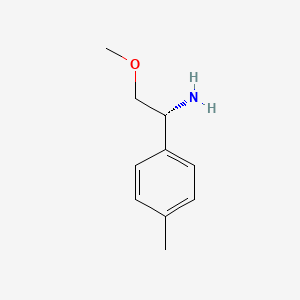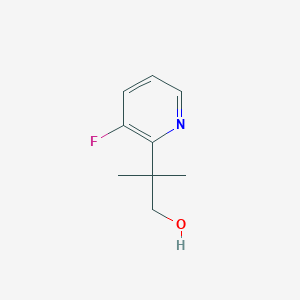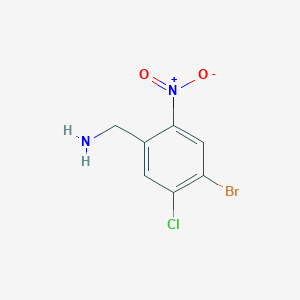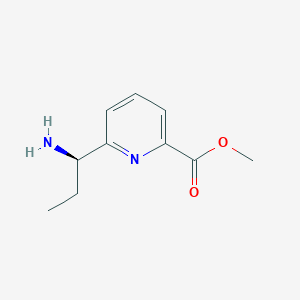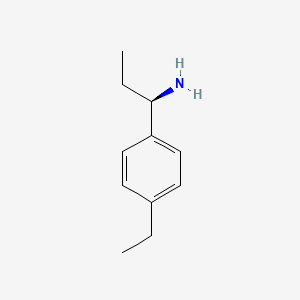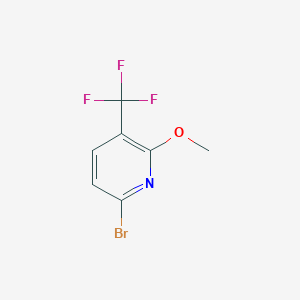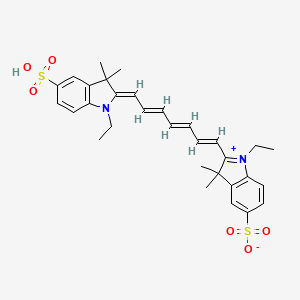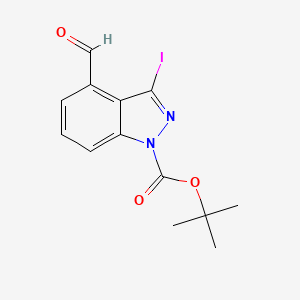![molecular formula C19H22N2O B12965707 (1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B12965707.png)
(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1S,3S,5S,6R,8S)-3-Ethyl-5-(quinolin-4-yl)-4-oxa-1-azatricyclo[4.4.0.03,8]decane” is a fascinating compound with a complex structure. Let’s break it down:
Stereochemistry: The compound has five chiral centers, denoted by the stereodescriptors (1S,3S,5S,6R,8S). These indicate the absolute configuration of the asymmetric carbons.
Heterocyclic Core: It contains a bicyclic system with a quinoline ring fused to a tetrahydrofuran ring. The quinoline moiety imparts aromaticity and biological activity.
Ethyl Substituent: The ethyl group at position 3 adds further complexity.
Preparation Methods
Synthetic Routes::
Cycloaddition Approach: One synthetic route involves a cycloaddition reaction between a quinoline derivative and an appropriate diene. The stereochemistry is carefully controlled during this step.
Ring-Closing Metathesis (RCM): Another strategy employs RCM to form the bicyclic core. RCM reactions are powerful tools for constructing complex ring systems.
Asymmetric Synthesis: Enantioselective methods are crucial to obtain the desired stereoisomer.
- Industrial-scale production typically involves a combination of the above synthetic routes, optimized for yield and efficiency.
Chemical Reactions Analysis
Reactivity::
Oxidation: The quinoline ring can undergo oxidation, leading to various functionalized derivatives.
Reduction: Reduction of the nitro group (if present) yields the corresponding amine.
Substitution: Substitution reactions at the quinoline nitrogen or other positions are common.
Oxidation: Potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Alkyl halides, Lewis acids (e.g., AlCl₃).
- Oxidation: Quinoline-4-carboxylic acid derivatives.
- Reduction: 4-Aminoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antimalarial or antitumor agent.
Biological Studies: Explore its interactions with receptors or enzymes.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
- The compound likely interacts with specific receptors or enzymes, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Unique Features: Its ethyl substituent and the fused quinoline-tetrahydrofuran ring system set it apart.
Similar Compounds: Other quinoline-based heterocycles, such as quinine and quinidine.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(3S,5S,6R,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C19H22N2O/c1-2-19-12-21-10-8-13(19)11-17(21)18(22-19)15-7-9-20-16-6-4-3-5-14(15)16/h3-7,9,13,17-18H,2,8,10-12H2,1H3/t13-,17+,18-,19+/m0/s1 |
InChI Key |
IGOWXAXBICNYRL-NUDXDXSLSA-N |
Isomeric SMILES |
CC[C@@]12CN3CC[C@H]1C[C@@H]3[C@@H](O2)C4=CC=NC5=CC=CC=C45 |
Canonical SMILES |
CCC12CN3CCC1CC3C(O2)C4=CC=NC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


